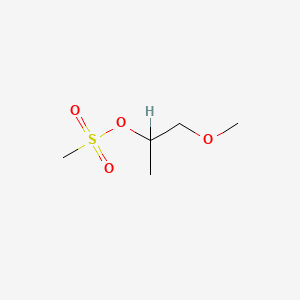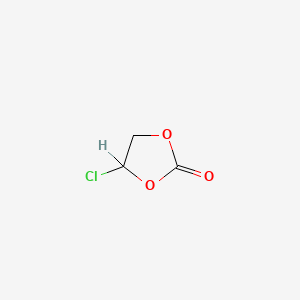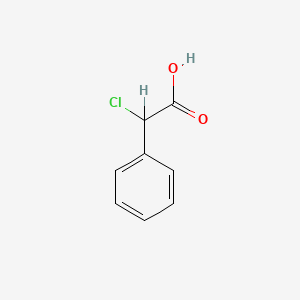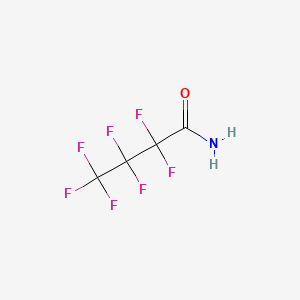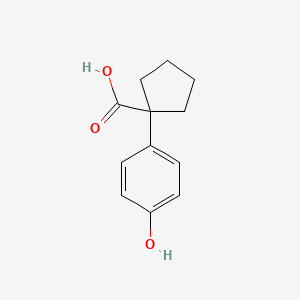
1-(4-羟基苯基)-环戊烷羧酸
描述
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 3-(4-hydroxyphenyl)propionic acid was used as a starting material due to its structural similarity to vanillic acid . Another method involved the synthesis process of 1-acetyl-4-(4-hydroxy phenyl) piperazine .Molecular Structure Analysis
The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The diverse chemical structure defines their characteristic chemical properties .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .科学研究应用
超分子自组装
1-(4-羟基苯基)-环戊烷羧酸已在超分子自组装的背景下进行了探索。研究已深入研究了环戊烷衍生物的立体异构形式,揭示了分子间氢键如何决定外消旋晶体结构。这些研究为理解晶体学和材料科学中这类化合物的自组装模式提供了见解,这对于理解固态中的分子相互作用至关重要(Kălmăn等,2001)。
超分子紧密堆积中的新图案
进一步的研究已对同系列2-羟基-1-环戊烷羧酸的晶体结构进行了研究,发现了超分子紧密堆积中的新图案。这些发现对于晶体学领域具有重要意义,深化了对固态中分子排列和相互作用的理解(Kălmăn等,2002)。
脂质过氧化测定中的分析应用
1-(4-羟基苯基)-环戊烷羧酸在分析化学中也具有相关性,特别是在测定脂质过氧化的测定中。在特定条件下,它会反应形成色团,这对于在生物样品中研究脂质过氧化的比色测定至关重要(Gérard-Monnier等,1998)。
有机化学中的立体选择性制备
该化合物在衍生物的立体选择性制备中发挥作用,这是有机合成的关键方面。这个过程涉及自由基环化或环加成,对于创造具有特定立体化学构型的化合物至关重要(Abazi等,1999)。
合成天然氨基酸的结构类似物
在药物化学领域,1-(4-羟基苯基)-环戊烷羧酸已被用于合成天然氨基酸的结构类似物。这项研究对于开发新型治疗剂和理解生物活性的结构基础尤为重要(Huddle & Skinner, 1971)。
海洋真菌中的生物活性化合物
研究还表明,1-(4-羟基苯基)-环戊烷羧酸的衍生物可以从海洋真菌中分离出来。这些化合物表现出显著的生物活性,如抗氧化性质,在制药和保健品应用中具有重要价值(Xu et al., 2017)。
作用机制
Target of Action
The primary target of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .
Mode of Action
The compound interacts with its target, HPPD, by undergoing a reaction that involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . This reaction occurs through a NIH shift, which involves the migration of an alkyl group to form a more stable carbocation .
Biochemical Pathways
The compound affects the tyrosine catabolism pathway . By interacting with HPPD, it influences the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the breakdown of tyrosine . This can have downstream effects on the production of fumarate and acetoacetate, which are important molecules in energy metabolism.
Pharmacokinetics
Related compounds such as 4-hydroxyphenylacetic acid have been shown to exhibit good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with HPPD. By influencing the activity of this enzyme, the compound can affect the breakdown of tyrosine and the subsequent production of fumarate and acetoacetate . This could potentially influence energy metabolism within cells.
安全和危害
Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
生化分析
Biochemical Properties
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which is involved in the catabolism of aromatic amino acids . This interaction is primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the enzyme’s active site . Additionally, 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can influence the activity of other proteins and biomolecules, thereby affecting various biochemical pathways.
Cellular Effects
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cholesterol metabolism and lipid accumulation in macrophages . This compound can also impact cell signaling pathways, such as those mediated by the aryl hydrocarbon receptor, which plays a role in immune response and inflammation . These effects highlight the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of enzymes like 4-hydroxyphenylpyruvate dioxygenase by binding to its active site and preventing substrate access . This inhibition is facilitated by hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex. Additionally, 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Additionally, long-term exposure to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can result in changes in cellular function, such as alterations in metabolic pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental studies.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at low doses, the compound may enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects . These threshold effects are important for understanding the compound’s safety and efficacy in different experimental settings.
Metabolic Pathways
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, the compound can be metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase, leading to the formation of intermediates that participate in further biochemical reactions . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid within cells and tissues are important factors that influence its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within cells, thereby influencing its biological effects.
Subcellular Localization
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential effects on cellular processes.
属性
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJDJWOBAKQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344213 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91496-64-9 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





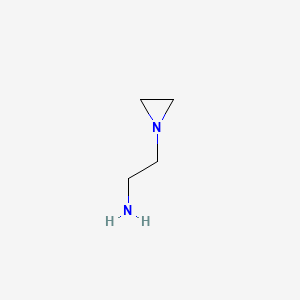
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)

